N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide
Description
N-[4-(1,3-Benzoxazol-2-yl)phenyl]cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative featuring a benzoxazole core. Benzoxazole is a heterocyclic aromatic system with oxygen and nitrogen atoms at positions 1 and 3, respectively.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16(11-5-6-11)18-13-9-7-12(8-10-13)17-19-14-3-1-2-4-15(14)21-17/h1-4,7-11H,5-6H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNKUHDFBXKDMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide typically involves the reaction of 4-(1,3-benzoxazol-2-yl)aniline with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropane ring or the benzoxazole moiety can be targeted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their cellular processes. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with DNA and proteins is a key factor in its biological activity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Key Observations :
- Benzoxazole vs. Benzothiazole : Replacing the benzoxazole oxygen with sulfur (benzothiazole) increases lipophilicity and may alter electronic properties, affecting target selectivity .
- In contrast, oxadiazole and hydroxycarbamimidoyl groups (Compound 32 ) introduce hydrogen-bonding capabilities critical for enzyme inhibition.
- Stereochemical Influence : Chiral cyclopropane derivatives (e.g., ) demonstrate the importance of stereochemistry in biological activity, though data for the target compound’s stereoisomers are unavailable.
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide is a compound that belongs to the class of benzoxazole derivatives. This article explores its biological activity, mechanisms of action, and potential applications in various fields such as medicine and materials science.
Chemical Structure and Properties
The compound has the molecular formula and features a cyclopropanecarboxamide group attached to a benzoxazole core. The unique cyclopropane ring contributes to its steric and electronic properties, influencing its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄N₂O₂ |
| IUPAC Name | This compound |
| CAS Number | 477503-73-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert its effects through:
- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Binding : It may bind to specific receptors, leading to downstream signaling events that influence cell behavior.
- Induction of Apoptosis : In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial and antifungal activities. Its mechanism involves disrupting microbial cell functions, potentially through interference with DNA replication or protein synthesis.
Anticancer Activity
Several studies have explored the anticancer properties of this compound, particularly against colorectal carcinoma. The compound has demonstrated the ability to inhibit tumor growth in vitro and in vivo models.
Case Study Example :
A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against colorectal cancer cell lines, showing significant reductions in cell viability at specific concentrations (10 µM and 20 µM) over 48 hours .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide | Moderate anticancer effects | Contains a cyano group |
| N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclohexanecarboxamide | Antimicrobial properties | Cyclohexane ring instead of cyclopropane |
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : Investigated for its potential as an anticancer agent.
- Microbiology : Explored for antimicrobial applications against various pathogens.
- Material Science : Used as a building block for synthesizing new materials with specific electronic or optical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
